molecular formula C7H9BrOS B8712052 1-(4-bromothiophen-2-yl)propan-1-ol

1-(4-bromothiophen-2-yl)propan-1-ol

Cat. No.: B8712052
M. Wt: 221.12 g/mol
InChI Key: BFOBRSMDJOPKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromothiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of brominated thiophenes. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a propanol group. The molecular formula of this compound is C7H9BrOS, and it has a molecular weight of 221.12 g/mol .

Preparation Methods

The synthesis of 1-(4-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of the propanol group. One common synthetic route is as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromothiophen-2-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-bromothiophen-2-yl)propan-1-ol can be compared with other brominated thiophenes and related compounds. Some similar compounds include:

The uniqueness of this compound lies in its specific combination of the bromine atom, thiophene ring, and propanol group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H9BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4,6,9H,2H2,1H3

InChI Key

BFOBRSMDJOPKKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CS1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30 g (157 mmol) of 4-bromo-2-thiophenecarboxaldehyde are dissolved in 200 mL of anhydrous THF. 104 mL (312 mmol) of 3.0 M ethylmagnesium bromide are added slowly and the medium is stirred for 2 hours at room temperature. After the usual treatment, an orange-coloured oil is obtained (m=33.5 g; Y=96%).
Quantity
30 g
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
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104 mL
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reactant
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Synthesis routes and methods II

Procedure details

10 g (52 mmol) of 4-bromothiophene-2-carbaldehyde are dissolved in 200 mL of ethyl ether and 20 mL of THF. 26.6 mL (78 mmol) of 3.0M ethylmagnesium bromide are added slowly. After 2 hours at room temperature, the reaction medium is poured into saturated ammonium chloride solution. After extraction, a yellow oil is obtained (m=11.5 g, Y=99%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
20 mL
Type
solvent
Reaction Step Four

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